N1,N2-dimethylcyclopentane-1,2-diamine
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Overview
Description
N1,N2-dimethylcyclopentane-1,2-diamine is an organic compound with the molecular formula C7H16N2. It is a secondary amine with two methyl groups attached to the nitrogen atoms in a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-dimethylcyclopentane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N1,N2-dimethylcyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted cyclopentane derivatives .
Scientific Research Applications
N1,N2-dimethylcyclopentane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of polymers and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which N1,N2-dimethylcyclopentane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s amine groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyl-1,2-cyclohexanediamine: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
N,N’-dimethylethylenediamine: Contains an ethylene backbone instead of a cyclopentane ring.
N,N’-dimethyl-1,2-diaminocyclohexane: Another variant with a cyclohexane ring
Uniqueness
N1,N2-dimethylcyclopentane-1,2-diamine is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-N,2-N-dimethylcyclopentane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-4-3-5-7(6)9-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
BLAIRNNBMSDUQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1NC |
Origin of Product |
United States |
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